molecular formula C9H6N4OS B1271370 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one CAS No. 540760-27-8

1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one

Cat. No.: B1271370
CAS No.: 540760-27-8
M. Wt: 218.24 g/mol
InChI Key: WDUVQRMZWGBWJS-UHFFFAOYSA-N
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Description

1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the class of triazoloquinoxalines. This compound has garnered significant interest due to its potential biological activities, including antiviral, antimicrobial, and anticancer properties .

Mechanism of Action

Target of Action

The primary target of 1-Mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . It has emerged as a potential therapeutic target for the treatment of cancer .

Mode of Action

The compound interacts with PCAF by binding to its active site . This interaction is facilitated by the bioisosteric modification of the triazolophthalazine ring system of L-45, a potent triazolophthalazine inhibitor of the PCAF bromodomain, to its bioisosteric triazoloquinazoline . This modification maintains other essential structural fragments for effective binding with the binding site of PCAF .

Biochemical Pathways

The binding of the compound to PCAF affects the histone acetylation process, which is a key part of the gene expression regulation pathway . By inhibiting PCAF, the compound can potentially alter the expression of various genes, leading to downstream effects that can inhibit the growth and proliferation of cancer cells .

Pharmacokinetics

Molecular docking and pharmacokinetic studies have been performed to evaluate the druggability of new compounds . These studies can provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which impact its bioavailability .

Result of Action

The compound has demonstrated anticancer activity against various human cancer cell lines . For instance, some derivatives of the compound showed comparable cytotoxic activity with that of doxorubicin, a reference anticancer drug . These results suggest that the compound’s action leads to the inhibition of cancer cell growth and proliferation .

Biochemical Analysis

Biochemical Properties

1-Mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of the PCAF bromodomain, a histone acetyltransferase involved in gene regulation . This interaction is significant as it can modulate gene expression and potentially inhibit cancer cell proliferation. Additionally, the compound has shown interactions with various cancer cell lines, demonstrating cytotoxic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound exhibits cytotoxic effects on multiple human cancer cell lines, including HePG2, MCF-7, PC3, and HCT-116 . These effects are attributed to its ability to interfere with cellular signaling pathways that regulate cell growth and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of the PCAF bromodomain, inhibiting its activity . This inhibition leads to changes in gene expression, particularly genes involved in cell cycle regulation and apoptosis. Additionally, molecular docking studies have suggested that the compound has high binding affinity towards the active site of histone acetyltransferase PCAF, further supporting its role as an inhibitor .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in laboratory settings. The compound has shown to be relatively stable under standard laboratory conditions. Long-term studies have indicated that it can degrade over time, which may affect its efficacy . In vitro and in vivo studies have also demonstrated that the compound’s effects on cellular function can vary over time, with prolonged exposure leading to increased cytotoxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic effects without significant toxicity . At higher doses, toxic and adverse effects have been observed, including damage to vital organs and disruption of normal cellular functions . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, with certain metabolic pathways leading to the formation of active or inactive metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different tissues, affecting its therapeutic potential and toxicity . Studies have shown that the compound can accumulate in cancerous tissues, enhancing its anticancer effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the nucleus, where it interacts with nuclear proteins and enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The nuclear localization is essential for its role in modulating gene expression and inhibiting cancer cell proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one typically involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various thiol-containing reagents. One common method involves the use of triazole-2-thiol in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) as a solvent. The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced derivatives.

    Substitution: The triazoloquinoxaline ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, reduced triazoloquinoxaline derivatives.

    Substitution: Alkylated, acylated, or sulfonylated triazoloquinoxaline derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    1,2,4-triazolo[4,3-a]quinoxaline: Shares the triazoloquinoxaline core structure but lacks the mercapto group.

    1,2,4-triazino[4,3-a]quinoxaline: Another heterocyclic compound with a similar core structure but different nitrogen arrangement.

Uniqueness

1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This functional group allows for various chemical modifications and enhances the compound’s potential as a therapeutic agent .

Properties

IUPAC Name

1-sulfanylidene-2,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4OS/c14-8-7-11-12-9(15)13(7)6-4-2-1-3-5(6)10-8/h1-4H,(H,10,14)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUVQRMZWGBWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=NNC(=S)N23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368804
Record name 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26669769
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

540760-27-8
Record name 1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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